molecular formula C19H16N2O4 B5012658 methyl 6-(4-acetylphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

methyl 6-(4-acetylphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B5012658
M. Wt: 336.3 g/mol
InChI Key: DOUWZEGBBRSGGE-UHFFFAOYSA-N
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Description

Methyl 6-(4-acetylphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a 1,6-naphthyridine core substituted with a methyl ester at position 3, a methyl group at position 2, and a 4-acetylphenyl moiety at position 4.

Properties

IUPAC Name

methyl 6-(4-acetylphenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-11-15(19(24)25-3)10-16-17(20-11)8-9-21(18(16)23)14-6-4-13(5-7-14)12(2)22/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUWZEGBBRSGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=C(C=C3)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent-driven properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
Methyl 6-(4-acetylphenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (Target) C₂₁H₁₈N₂O₄ 362.38 g/mol* 4-Acetylphenyl, methyl ester, methyl group Hypothesized kinase inhibition
2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate C₂₂H₂₀N₄O₄ 404.42 g/mol Cyanoethyl ester, 4-cyano-2-methoxyphenyl, dual methyl groups High-polarity intermediates
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate C₂₂H₂₃N₃O₄ 393.44 g/mol Dimethylamino vinyl, 4-methoxybenzyl Fluorescent probes or bioimaging
4-Phenyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester C₁₈H₁₆N₂O₃ 308.33 g/mol Ethyl ester, phenyl group Small-molecule crystallography

*Calculated based on formula.

Key Observations:
  • Electron-Withdrawing vs. This difference could influence reactivity in cross-coupling reactions or binding affinity in biological targets.
  • Ester Flexibility: The methyl ester in the target compound offers steric simplicity compared to the cyanoethyl ester in , which may enhance solubility in polar solvents.
  • Conformational Effects: The dimethylamino vinyl group in introduces π-conjugation and rigidity, possibly enhancing fluorescence properties, whereas the acetylphenyl group in the target compound may promote intermolecular hydrogen bonding .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies using tools like SHELXL and ORTEP-3 (commonly employed for small-molecule refinement and visualization ) reveal that substituents critically influence packing efficiency:

  • The acetyl group in the target compound may form C=O···H-N hydrogen bonds with adjacent molecules, stabilizing crystal lattices. In contrast, the cyano groups in favor dipolar interactions but lack strong hydrogen-bond donors.

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